molecular formula C21H34N2O2S B12248144 N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide

Cat. No.: B12248144
M. Wt: 378.6 g/mol
InChI Key: UDIYTNQPNPWSFV-UHFFFAOYSA-N
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Description

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the Thiomorpholine Ring: This step involves the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Oxane Ring Formation: The oxane ring is synthesized through cyclization reactions involving appropriate diols or epoxides.

    Adamantane Core Attachment: The adamantane core is introduced through nucleophilic substitution reactions, where the adamantane derivative reacts with the intermediate compounds.

    Final Coupling Reaction: The final step involves coupling the thiomorpholine and oxane intermediates with the adamantane core, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxo-thiomorpholin-4-yl)-4-methyl-benzenesulfonamide
  • N’-[(4-thiomorpholin-4-yl-4-oxanyl)methyl]oxamide
  • N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide

Uniqueness

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the adamantane core enhances its stability and lipophilicity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H34N2O2S

Molecular Weight

378.6 g/mol

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]adamantane-1-carboxamide

InChI

InChI=1S/C21H34N2O2S/c24-19(20-12-16-9-17(13-20)11-18(10-16)14-20)22-15-21(1-5-25-6-2-21)23-3-7-26-8-4-23/h16-18H,1-15H2,(H,22,24)

InChI Key

UDIYTNQPNPWSFV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCSCC5

Origin of Product

United States

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